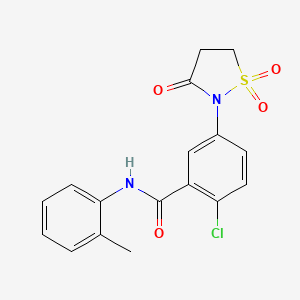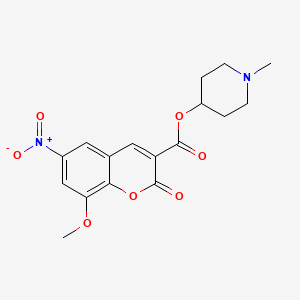![molecular formula C17H16ClN3O6S B5136939 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-nitrobenzamide](/img/structure/B5136939.png)
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-nitrobenzamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro group, a morpholinylsulfonyl group, and a nitrobenzamide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-nitrobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Chlorination: The addition of a chloro group to the benzene ring.
Sulfonylation: The attachment of a morpholin-4-ylsulfonyl group to the benzene ring.
Amidation: The formation of the benzamide moiety.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and sulfonylating agents for sulfonylation. The final amidation step typically involves the use of amine derivatives and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, would be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate
- 2-(5-chloro-2-thienyl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-phenylethyl]benzamide}
Uniqueness
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-chloro-N-(4-morpholin-4-ylsulfonylphenyl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O6S/c18-16-6-3-13(21(23)24)11-15(16)17(22)19-12-1-4-14(5-2-12)28(25,26)20-7-9-27-10-8-20/h1-6,11H,7-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFKYUXGMFECFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5136856.png)


![1-cycloheptyl-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5136894.png)
![N-(4-chlorophenyl)-2-oxo-2-[2-(pentan-3-ylidene)hydrazinyl]acetamide](/img/structure/B5136902.png)
![N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5136909.png)
![N-formyl-3-methyl-N-(2,4,6-trimethylphenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxamide](/img/structure/B5136915.png)

![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-pyridinamine](/img/structure/B5136925.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide](/img/structure/B5136929.png)
![methyl [4-({[(2,6-dichlorobenzyl)thio]acetyl}amino)phenoxy]acetate](/img/structure/B5136947.png)


![N-(4-methoxy-2-methylphenyl)-2-[(E)-3-phenylprop-2-enoxy]benzamide](/img/structure/B5136965.png)
